molecular formula C5H5BrN2 B130236 2-Bromo-6-methylpyrazine CAS No. 914452-71-4

2-Bromo-6-methylpyrazine

Cat. No. B130236
M. Wt: 173.01 g/mol
InChI Key: YEFFNSANFKOYSF-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyrazine is a brominated derivative of methylpyrazine, which is a heterocyclic aromatic organic compound. While the specific compound 2-bromo-6-methylpyrazine is not directly discussed in the provided papers, related compounds and their synthesis, properties, and applications are extensively covered. These related compounds serve as important intermediates in pharmaceutical and chemical synthesis.

Synthesis Analysis

The synthesis of related pyrazine compounds involves various methods, including multicomponent reactions, electrocatalytic processes, and Hofmann degradation. For instance, 2-bromo-6-isocyanopyridine has been synthesized as a convertible isocyanide for multicomponent chemistry, demonstrating its utility in the efficient synthesis of complex molecules like opioids . Electrocatalytic carboxylation has been used to convert 2-amino-5-bromopyridine to 6-aminonicotinic acid, highlighting a method that avoids the use of toxic solvents . Additionally, the synthesis of 2-methylpyrazine through catalytic reactions involving ethylene diamine and propylene glycol has been reported, with the use of promoted copper catalysts . A similar approach is described for the synthesis of 2-bromo-5-methylpyrazine, which involves a series of reactions starting from 5-methylpyrazine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms in the ring, which significantly influences their chemical behavior. The crystal and molecular structure of tetramethylpyrazine complexes has been studied, providing insights into the dynamics of methyl groups and the formation of hydrogen bonds in these compounds . The experimental electron density of bis(heterocyclic) azines, such as 6,6′-bis(chloromethyl)-2,2′-bipyrazine, has been determined, offering a deeper understanding of the reactivity of these molecules .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, including nucleophilic substitutions, oxidative couplings, and reactions with electrophiles. The reactivity of 2,5-diamino-3,6-dicyanopyrazine in the synthesis of fluorescent dyes is an example of the versatility of pyrazine compounds in chemical transformations . The reactivity of bipyrazine rings towards nucleophiles has been explained through allylic substitution and rearrangement mechanisms, which are crucial for the synthesis of monofunctionalized bipyrazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and substituents. For example, the fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine dyes are directly related to their intramolecular charge-transfer chromophoric system, and modifications to the amino and cyano groups result in shifts in absorption and fluorescence . The electron density distribution of bis(heterocyclic) azines provides insights into their potential reactivity in metal complexation .

Scientific Research Applications

Synthesis of Functionalized Pyrazin-2(1 H)-ones

Research demonstrates the synthesis of various 3,6-difunctionalized 1-methylpyrazin-2(1 H)-ones using 6-chloro-1-methylpyrazin-2(1 H)-one with Grignard reactants, followed by quenching with different electrophiles. This process signifies a novel method of tele-nucleophilic substitution of hydrogen, offering pathways for further selective transformations (Mampuys et al., 2019).

Synthesis of Polyols of Tetramethylpyrazine

Tetramethylpyrazine has been transformed into 2,3,5-triacetoxymethyl-6-methylpyrazine and 2,3,5,6-tetracetoxymethylpyrazine through bromination and esterification. These compounds were further hydrolyzed into their respective hydroxymethyl counterparts. The structures of these compounds were validated using various spectroscopic techniques (Cui Xiao-bing, 2010).

Corrosion Inhibition Performance

Some pyrazine derivatives have shown potential as corrosion inhibitors. Specifically, 2-methylpyrazine, 2-aminopyrazine, and 2-amino-5-bromopyrazine demonstrated significant inhibitory effects on steel corrosion, with their adsorption properties and reactivity parameters thoroughly investigated. This insight is crucial for industrial applications where material durability is essential (Obot & Gasem, 2014).

Molecular Dynamics and Density Functional Theory Study

A detailed theoretical study on the corrosion inhibitory action of substituted pyrazine derivatives on steel surfaces was conducted. The study involved Density Functional Theory calculations and Molecular Dynamics simulations, providing a comprehensive understanding of the molecules' properties related to their potential as corrosion inhibitors. Theoretical results align well with experimental outcomes, enhancing our understanding of the inhibitory performance of these compounds (Sourav Kr et al., 2014).

Safety And Hazards

2-Bromo-6-methylpyrazine should be handled with caution. Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen bromide .

properties

IUPAC Name

2-bromo-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFFNSANFKOYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650107
Record name 2-Bromo-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylpyrazine

CAS RN

914452-71-4
Record name 2-Bromo-6-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914452-71-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-methylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Sato, H Suzuki - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… Bromination of 3 by bromine in chloroform containing pyridine furnished 3-amino-2-bromo-6-methylpyrazine 1-oxide (4), but this method resulted in a yield less than 60% and par…
Number of citations: 2 onlinelibrary.wiley.com
AD Bendre, VP Patil, SS Terdale, KM Kodam… - Journal of …, 2020 - Elsevier
… We envisioned the synthesis of aspongpyrazine A (4) from commercially available 2-bromo-6-methylpyrazine (1f) using Suzuki coupling reaction with aryl boronic acid over PdNPs in …
Number of citations: 16 www.sciencedirect.com
S Tabassum, AF Zahoor, S Ahmad, R Noreen… - Molecular Diversity, 2021 - Springer
… Readily available 2-bromo-6-methylpyrazine 80 was subjected to Suzuki coupling with boronic acid 81 over PdNPs and K 2 CO 3 in DMF/H 2 O at 100 C to obtain compound 82 in 90% …
Number of citations: 29 link.springer.com
AT Londregan, L Wei, J Xiao, NG Lintner… - Journal of medicinal …, 2018 - ACS Publications
… Prepared in analogous fashion to 7m starting with 14b (144 mg, 0.27 mmol) and 2-bromo-6-methylpyrazine (51 mg, 0.29 mmol) to afford 7n (82 mg, 63%). H NMR (MeOH-d 4 ) δ 8.90 (s, …
Number of citations: 40 pubs.acs.org

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